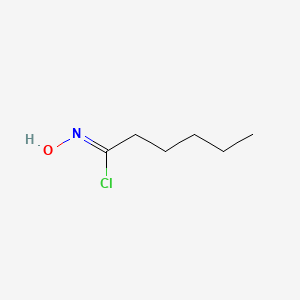![molecular formula C21H31N3O3 B3195008 1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 878478-90-1](/img/structure/B3195008.png)
1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a bipiperidine backbone with a hydroxyphenyl and oxobutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyphenyl piperazine, which is then subjected to acetylation to form 1-acetyl-4-(4-hydroxyphenyl)piperazine . This intermediate can be further reacted with appropriate reagents to introduce the oxobutyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to form alcohols.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Wissenschaftliche Forschungsanwendungen
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bipiperidine backbone provides structural stability and facilitates binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxyphenyl)-1-piperazine: Shares the hydroxyphenyl group but lacks the oxobutyl and bipiperidine components.
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Contains both hydroxyphenyl and aminophenyl groups but differs in the overall structure.
Uniqueness
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
878478-90-1 |
|---|---|
Molekularformel |
C21H31N3O3 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-[4-(4-hydroxyphenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H31N3O3/c22-20(27)21(24-13-2-1-3-14-24)10-15-23(16-11-21)12-4-5-19(26)17-6-8-18(25)9-7-17/h6-9,25H,1-5,10-16H2,(H2,22,27) |
InChI-Schlüssel |
FHRPDBXVHGLKSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N |
Kanonische SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)

![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)


![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)

